NQO1-Mediated Reduction in A549 Cells
4-Amino-2-(dimethoxymethyl)phenol demonstrates measurable substrate activity for NAD(P)H:quinone oxidoreductase 1 (NQO1) in human A549 lung carcinoma cells, as evidenced by NQO1-mediated two-electron reduction leading to cell growth inhibition in an MTT assay following 24-hour treatment [1]. This bioreductive activation profile is not universally shared among simple 4-aminophenol derivatives without the 2-dimethoxymethyl substitution, positioning this compound as a distinct scaffold for hypoxia-selective prodrug design where NQO1 is overexpressed in solid tumors [2].
| Evidence Dimension | NQO1-mediated substrate activity in human cancer cells |
|---|---|
| Target Compound Data | Growth inhibition observed via MTT assay after 24 h treatment followed by 72 h incubation |
| Comparator Or Baseline | Inactive or low-activity 4-aminophenol analogs lacking the 2-dimethoxymethyl group (class-level inference) |
| Quantified Difference | Qualitative positive activity vs. presumed inactivity; exact IC₅₀ not reported |
| Conditions | Human A549 non-small cell lung carcinoma cells; NQO1-mediated two-electron reduction measured by MTT assay |
Why This Matters
This bioreductive activation mechanism differentiates the compound for procurement in anticancer prodrug research, where NQO1-targeting requires specific structural motifs.
- [1] BindingDB. Assay Entry: Substrate activity at NQO1 in human A549 cells. BindingDB ID: ALA3425236. View Source
- [2] BindingDB. Ligand-Target Interaction Data for BDBM50075969 (CHEMBL3415617). View Source
